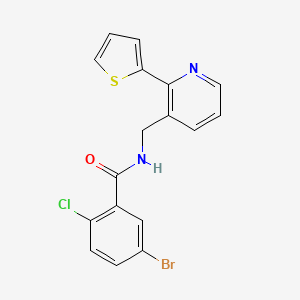

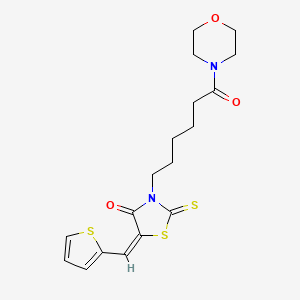

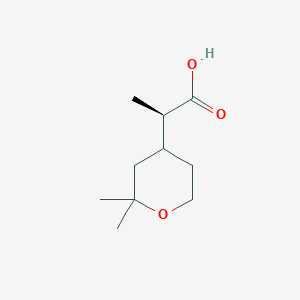

(E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a derivative of thiazolidin-4-one, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazolidin-4-one core and a morpholino moiety.

Synthesis Analysis

The synthesis of related 4-thiazolidinones bearing the morpholino moiety has been described as a one-pot reaction involving 4-(2-aminoethyl)morpholine (2-morpholinoethylamine), arenealdehydes, and mercaptoacetic acid refluxing in toluene for 19 hours, yielding moderate to good results (45-97%) . This method could potentially be adapted for the synthesis of the compound by using the appropriate aldehyde and mercaptoacetic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using NMR spectroscopy and mass spectrometry . Additionally, a structural and spectral analysis of a similar Mannich base compound, which includes a morpholine ring, has been reported. The crystal structure of this compound shows a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine, with specific angles and dihedral angles between the planes of the benzothiazole and morpholine . These techniques and findings could inform the molecular structure analysis of the compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound of interest. However, the synthesis paper implies that the thiazolidin-4-one derivatives can participate in reactions typical for such moieties, which may include nucleophilic addition or substitution reactions due to the presence of an electrophilic carbon within the thiazolidinone ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related thiazolidin-4-one derivatives have not been explicitly detailed in the provided papers. However, the in vivo anti-inflammatory activities and in vitro cytotoxicity against Vero cells have been evaluated for some of these compounds . These biological activities suggest that the compounds have specific physicochemical properties that allow them to interact with biological targets, such as enzymes involved in inflammation.

Relevant Case Studies

The provided papers include case studies of the biological activities of related compounds. For instance, the in vivo anti-inflammatory activities of the synthesized thiazolidin-4-ones were determined using a croton oil-induced ear edema model in mice, with some compounds showing significant activity compared to the standard drug indomethacin . Additionally, in vitro anticancer activity was screened for a series of thiazolidin-4-one analogues against various cancer cell lines, with some compounds showing potent activity . These case studies highlight the potential therapeutic applications of thiazolidin-4-one derivatives.

Propriétés

IUPAC Name |

(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S3/c21-16(19-8-10-23-11-9-19)6-2-1-3-7-20-17(22)15(26-18(20)24)13-14-5-4-12-25-14/h4-5,12-13H,1-3,6-11H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLNFFKVXNSCFI-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)